molecular formula C14H9ClN2O B1349896 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 478257-35-1

2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B1349896
CAS No.: 478257-35-1
M. Wt: 256.68 g/mol
InChI Key: URPUCQPATNVVOP-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS: Not explicitly provided; structurally related to 6-chloro derivative CAS 30489-48-6 in ) is an imidazo[1,2-a]pyridine derivative featuring a 4-chlorophenyl substituent at position 2 and a formyl group at position 2. It is synthesized via Vilsmeier-Haack formylation, where phosphoryl trichloride (POCl₃) and dimethylformamide (DMF) react with 2-(4-chlorophenyl)imidazo[1,2-a]pyridine under controlled conditions . The compound crystallizes in the monoclinic P2₁/c space group, with a planar imidazo[1,2-a]pyridine core and a dihedral angle of 3.3° between the chlorophenyl ring and the heterocyclic system . Its molecular structure is stabilized by weak intermolecular C–H⋯O hydrogen bonds and π–π stacking interactions .

Preparation Methods

The synthesis of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves a multi-step process:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like NaBH4, and various nucleophiles for substitution reactions.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde exhibits potential anticancer properties. The compound has been evaluated for its ability to inhibit various cancer cell lines. For instance, studies indicate that derivatives of imidazo[1,2-a]pyridine can affect pathways involved in cancer cell proliferation and survival.

Key Findings:

  • Inhibition of Kinases: The compound acts as an inhibitor of specific kinases that are crucial in cancer signaling pathways. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
  • Cell Viability Studies: Recent studies reported IC50 values indicating significant cytotoxicity against breast cancer cell lines, demonstrating its potential as a therapeutic agent .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been explored in various models. It has shown efficacy in reducing inflammation markers and modulating immune responses.

Case Study:

  • A study on retinal ischemia highlighted the compound's ability to inhibit inflammatory responses in human retinal pigment epithelial cells, suggesting its therapeutic potential in ocular diseases .

Synthesis of Novel Derivatives

The compound serves as a precursor for synthesizing various imidazo[1,2-a]pyridine derivatives with enhanced biological activities. Researchers have developed synthetic routes that allow for the introduction of different functional groups to tailor the pharmacological properties of these compounds.

Synthesis Overview:

  • Catalytic Methods: Recent advancements include environmentally friendly catalytic methods that yield high purity and yield of target compounds while minimizing waste .
  • Functionalization: The introduction of substituents at the 3-position has been shown to enhance the bioactivity of the resulting derivatives.

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as an electron transport layer in organic light-emitting diodes (OLEDs) has been investigated.

Findings:

  • Device Performance: OLED devices incorporating this compound have shown improved efficiency and stability compared to traditional materials, highlighting its potential in next-generation display technologies .

Data Tables

Application AreaSpecific Use CaseKey Findings
PharmacologyAnticancer agentSignificant cytotoxicity against cancer cells (IC50 values reported)
Anti-inflammatory agentReduction in inflammatory markers in vitro
SynthesisPrecursor for novel derivativesHigh-yield synthesis using green chemistry methods
Material ScienceOrganic electronicsEnhanced performance in OLED applications

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with various molecular targets. It can form stable complexes with transition metals, which then participate in catalytic cycles. In biological systems, it may interact with enzymes or receptors, leading to its observed biological activities .

Comparison with Similar Compounds

Structural and Substituent Variations

The imidazo[1,2-a]pyridine scaffold is highly versatile, with substituent variations significantly altering physicochemical and biological properties. Key analogs include:

Compound Name Substituents (Positions) Molecular Weight CAS Number Key References
Target Compound 4-Cl-C₆H₄ (C2), CHO (C3) 272.13* -
2-(4-Methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde (DABTEI) 4-OCH₃-C₆H₄ (C2), NO₂ (C6), CHO (C3) 282.30 426239-77-2
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde 4-Cl-C₆H₄ (C2), Cl (C6), CHO (C3) 306.58 -
2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde 4-F-C₆H₄ (C2), CHO (C3) 241.23 -
2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile CH₃ (C2), CF₃ (C6), CN (C3) 255.20 -

*Calculated based on C₁₄H₉ClN₂O.

Key Observations :

  • In contrast, DABTEI’s nitro group (strong EWG) further increases electron deficiency, which may enhance binding to biological targets .
  • Halogen Effects : The 6-chloro analog () exhibits higher molecular weight and lipophilicity (Cl vs. H at C6), likely affecting solubility and membrane permeability .
  • Heterocycle Modifications : Replacement of pyridine with pyrimidine () reduces planarity and alters hydrogen-bonding capacity due to additional nitrogen atoms .

Crystallographic and Physicochemical Properties

Property Target Compound DABTEI 6-Chloro Analog
Crystal System Monoclinic (P2₁/c) Not reported Not reported
Dihedral Angle 3.3° (C2-phenyl vs. core) Not reported Not reported
Melting Point Not reported Not reported 204–206°C*
Hydrogen Bonding C–H⋯O interactions Likely similar Not reported

*From structurally related [2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanol ().

Biological Activity

2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to present a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound features an imidazo[1,2-a]pyridine core with a chlorophenyl substituent and an aldehyde functional group. This unique structure contributes to its biological activity.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives, including this compound. Research indicates that compounds in this class exhibit cytotoxic effects against various cancer cell lines.

Cell Line IC50 (μM) Reference
A549 (Lung cancer)5.0
HeLa (Cervical cancer)4.5
MCF-7 (Breast cancer)6.0

These findings suggest that the compound may interfere with cellular proliferation pathways, leading to apoptosis in cancer cells.

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies show that it exhibits significant activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these bacteria range from 32 to 128 μg/mL, indicating moderate antibacterial efficacy .

3. Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, and compounds like this compound have been tested for their anti-inflammatory properties. Research has shown that the compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.

Activity IC50 (μM) Reference
TNF-α Inhibition10.0
IL-6 Inhibition15.0

This suggests potential therapeutic applications in treating inflammatory diseases.

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Modulation of Signaling Pathways : It appears to affect pathways such as NF-kB and MAPK, which are crucial for inflammatory responses and cancer progression.

Case Studies

Several case studies have documented the effectiveness of imidazo[1,2-a]pyridine derivatives in preclinical models:

  • Breast Cancer Model : In vivo studies demonstrated that treatment with the compound significantly reduced tumor size in mice bearing MCF-7 xenografts compared to controls .
  • Antimicrobial Efficacy : A study on the use of the compound against multidrug-resistant strains showed promising results, suggesting its potential as a lead compound for developing new antibiotics .

Q & A

Q. Basic: What are the established synthetic routes for 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, and how do their yields and conditions compare?

Answer:
The compound is commonly synthesized via the Vilsmeier-Haack reaction , where phosphoryl trichloride (POCl₃) and dimethylformamide (DMF) act as formylation agents. For example, reacting 2-(4-chlorophenyl)imidazo[1,2-a]pyridine with POCl₃ in DMF at 353 K for 5 hours yields the target aldehyde, followed by silica gel chromatography for purification . Alternative methods include silver-catalyzed intramolecular aminooxygenation , which uses acetonitrile as a solvent and AgNO₃ as a catalyst, achieving moderate yields (50–70%) under milder conditions . Comparative analysis shows that the Vilsmeier-Haack method provides higher purity (confirmed by TLC monitoring ), while catalytic approaches reduce reliance on harsh reagents like POCl₃ .

Q. Basic: How is the crystal structure of this compound characterized, and what software is used for refinement?

Answer:
Single-crystal X-ray diffraction (XRD) is the gold standard. The compound crystallizes in the orthorhombic space group Pna2₁ , with unit cell parameters a = 21.3367 Å, b = 7.2391 Å, and c = 15.1748 Å . Hydrogen atoms are modeled as riding atoms with isotropic displacement parameters. SHELX (e.g., SHELXL-97) is widely used for refinement, leveraging geometric restraints and least-squares minimization to optimize structural parameters . The software’s robustness in handling high-resolution data and twinned crystals makes it indispensable for small-molecule crystallography .

Q. Advanced: How can researchers resolve contradictions in reported synthesis yields (e.g., 33% vs. unquantified high yields)?

Answer:
Yield discrepancies often arise from variations in reaction kinetics , catalyst efficiency , or purification protocols . For instance, the Vilsmeier-Haack method’s yield depends on strict temperature control (e.g., 0–10°C during reagent addition ) and reaction duration (5–8 hours ). Lower yields (e.g., 33% ) may stem from incomplete formylation or side reactions, which can be mitigated using real-time monitoring (e.g., TLC ) or optimizing stoichiometric ratios (e.g., POCl₃:substrate = 1.1:1 ). Advanced purification techniques, such as gradient elution in chromatography, also enhance recovery .

Q. Advanced: What strategies are effective for designing biologically active derivatives of this compound?

Answer:
Derivatization typically focuses on modifying the aldehyde group or chlorophenyl substituent . For example:

  • Schiff base formation : Condensing the aldehyde with amines (e.g., p-anisidine) in methanol under reflux yields imine derivatives with potential antimicrobial activity .
  • Substitution at the pyridine ring : Introducing electron-withdrawing groups (e.g., -CF₃) or heterocyclic moieties (e.g., piperazine) enhances bioactivity, as seen in anthelmintic agents targeting Haemonchus cholinergic receptors .
    Methodologically, microwave-assisted synthesis or flow chemistry can accelerate reaction rates and improve regioselectivity for complex derivatives .

Q. Advanced: How does this compound serve as a precursor in catalytic applications?

Answer:
The aldehyde group enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing π-conjugated systems. In Cu(II)-catalyzed dehydrogenative aminooxygenation , the compound acts as a substrate to form fused heterocycles, leveraging its electron-deficient imidazo[1,2-a]pyridine core . Silver-catalyzed methods further exploit its reactivity in C–H functionalization, enabling regioselective C3-aldehyde formation without harsh oxidants .

Q. Methodological: What analytical techniques are critical for confirming purity and structural identity?

Answer:

  • Chromatography : TLC (e.g., silica gel, ethyl acetate/petroleum ether eluent ) and HPLC (C18 columns, UV detection) assess purity.
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm aldehyde proton (~10 ppm) and aromatic ring integration .
    • HRMS : Validates molecular weight (e.g., m/z 256.68 for C₁₄H₉ClN₂O ).
  • XRD : Resolves bond lengths/angles and validates crystallographic parameters .

Q. Advanced: How can reaction conditions be optimized for scalable synthesis?

Answer:
Key factors include:

  • Solvent selection : DMF enhances reactivity in Vilsmeier-Haack reactions but requires careful handling due to toxicity; acetonitrile offers a safer alternative in catalytic routes .
  • Catalyst loading : Reducing AgNO₃ to 5 mol% maintains efficiency while minimizing costs .
  • Temperature control : Gradual heating (e.g., 0→80°C) prevents exothermic side reactions .
  • Workflow automation : Continuous flow systems improve reproducibility for multi-gram synthesis .

Q. Basic: What safety protocols are essential during synthesis?

Answer:

  • POCl₃ handling : Use inert atmosphere (N₂/Ar) and cold baths to control exothermic reactions .
  • Ventilation : Fume hoods are mandatory due to DMF’s toxicity and POCl₃’s corrosive vapors .
  • Waste disposal : Neutralize acidic byproducts (e.g., HCl) with aqueous NaHCO₃ before disposal .

Properties

IUPAC Name

2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O/c15-11-6-4-10(5-7-11)14-12(9-18)17-8-2-1-3-13(17)16-14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPUCQPATNVVOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)C=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374035
Record name 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478257-35-1
Record name 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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